9,10-Dihydrophenanthrene-9,10-diol 9,10-Dihydrophenanthrene-9,10-diol 9,10-dihydrophenanthrene-9,10-diol is a dihydrophenanthrenediol. It derives from a phenanthrene-9,10-diol.
Brand Name: Vulcanchem
CAS No.: 25061-77-2
VCID: VC21333723
InChI: InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

9,10-Dihydrophenanthrene-9,10-diol

CAS No.: 25061-77-2

Cat. No.: VC21333723

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydrophenanthrene-9,10-diol - 25061-77-2

Specification

CAS No. 25061-77-2
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 9,10-dihydrophenanthrene-9,10-diol
Standard InChI InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
Standard InChI Key MFXNBQWUTDDOKE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Properties

Physicochemical Properties

Physical and Chemical Characteristics

The physicochemical properties of 9,10-Dihydrophenanthrene-9,10-diol provide critical insights into its behavior in various environments and its potential for biological interactions. With a molecular weight of 212.24 g/mol, it is classified as a small organic molecule, potentially enabling favorable pharmacokinetic properties if considered for biological applications . The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.6, suggesting a balance between hydrophilic and lipophilic characteristics that may influence its solubility in different solvents and its ability to interact with biological membranes . This moderate lipophilicity also impacts its distribution in biological systems, potentially allowing for diffusion across certain biological barriers while maintaining some aqueous solubility.

The presence of two hydroxyl groups in the molecule provides both hydrogen bond donor and acceptor sites, with a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . These hydrogen bonding capabilities are crucial for interactions with biological macromolecules such as proteins and nucleic acids, potentially influencing the compound's biological activity. The rigid structure of the molecule is reflected in its rotatable bond count of 0, indicating a well-defined three-dimensional conformation that may be important for specific molecular recognition events . This rigidity can enhance binding specificity when interacting with biological targets, as the molecule has limited conformational flexibility to adapt to binding sites.

Table 1: Physicochemical Properties of 9,10-Dihydrophenanthrene-9,10-diol

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
XLogP3-AA1.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass212.083729621 Da

Stereochemistry and Isomerism

9,10-Dihydrophenanthrene-9,10-diol exhibits important stereochemical characteristics due to the presence of two stereogenic centers at positions 9 and 10, where the hydroxyl groups are attached. This structural feature leads to the existence of different stereoisomers, including cis and trans configurations, each with potentially distinct physical properties and biological activities . In the cis isomer, both hydroxyl groups are positioned on the same face of the molecule, while in the trans isomer, they are on opposite faces, creating different spatial arrangements that can influence intermolecular interactions and molecular recognition processes. The specific stereochemistry of the compound is crucial for understanding its behavior in chemical reactions and biological systems, as different stereoisomers may exhibit different affinities for biological targets.

The search results indicate the presence of various stereoisomeric forms, including "(9R-trans)-isomer," "(9S-trans)-isomer," "(cis)-isomer," and "(trans)-isomer," suggesting the existence of well-characterized stereoisomers with defined absolute configurations . The stereochemistry of the compound affects its physical properties, such as melting point, solubility, and crystallinity, as well as its chemical reactivity and biological activity. The specific stereoisomer used in a given application may significantly impact the outcome, highlighting the importance of stereochemical considerations in the study and utilization of this compound. The availability of different stereoisomers also provides opportunities for comparative studies to elucidate structure-activity relationships and optimize properties for specific applications.

Synthesis and Chemical Reactions

Purification and Characterization Methods

The purification and characterization of 9,10-Dihydrophenanthrene-9,10-diol are essential steps in obtaining high-quality material for research and applications. Based on the synthesis of the related compound 9,10-dimethylphenanthrene-9,10-diol, column chromatography using ethyl acetate/hexane (v/v = 1:4) as the eluent can be an effective purification method for such compounds . This chromatographic approach separates the target compound from reaction by-products and unreacted starting materials based on differences in polarity and affinity for the stationary phase. Additional purification techniques such as recrystallization from appropriate solvents could further enhance the purity of the final product, particularly for obtaining crystalline material suitable for X-ray crystallographic analysis to confirm the structure and stereochemistry.

Characterization of the purified compound typically involves a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure, with 1H NMR revealing the presence and environment of protons in the molecule, including those of the hydroxyl groups and aromatic rings. For the related compound 9,10-dimethylphenanthrene-9,10-diol, 1H NMR data (300 MHz, acetone-d6) shows signals at δ 7.80 (m, 4H), 7.38 (m, 4H), 3.65 (s, 2H), and 1.35 (s, 6H), corresponding to aromatic protons, hydroxyl protons, and methyl protons, respectively . Similar spectral patterns would be expected for 9,10-Dihydrophenanthrene-9,10-diol, with the absence of the methyl group signals. Additional characterization methods would include mass spectrometry to confirm the molecular weight, infrared spectroscopy to identify functional groups, and potentially X-ray crystallography for definitive structural determination.

Applications and Future Research Directions

Future Research Directions

Future research on 9,10-Dihydrophenanthrene-9,10-diol could explore several promising directions to expand our understanding of this compound and its potential applications. A primary research focus should be the comprehensive characterization of its biological activities through systematic screening against various targets, including microorganisms, cancer cell lines, inflammatory mediators, and oxidative stress models. These studies would provide insights into the potential therapeutic applications of the compound and its derivatives. Additionally, detailed mechanistic investigations of any identified biological activities would elucidate the molecular basis of these effects, potentially guiding the rational design of more potent or selective derivatives for specific applications.

Another important research direction involves the development of efficient and stereoselective synthetic methods for 9,10-Dihydrophenanthrene-9,10-diol and its derivatives. This could include exploring green chemistry approaches to minimize environmental impact, investigating biocatalytic routes using enzymes from Streptomyces flavovirens or other organisms, and developing methods for the selective synthesis of specific stereoisomers. The exploration of the structure-activity relationships through the synthesis and evaluation of various derivatives would provide valuable insights into the molecular features responsible for specific activities, guiding the optimization of compounds for targeted applications. Furthermore, the investigation of the biosynthetic pathway of 9,10-Dihydrophenanthrene-9,10-diol in Streptomyces flavovirens could reveal novel enzymatic transformations with potential biotechnological applications and contribute to our understanding of microbial secondary metabolism.

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